2-Hydroxyiminoacenaphthylen-1-one
Description
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Properties
CAS No. |
33489-49-5 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-hydroxyiminoacenaphthylen-1-one |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H |
InChI Key |
CALLKFAYYAULSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Dyes and Pigments
- Hydrazone Formation : The compound can react with hydrazines to produce deeply colored hydrazones, which are classified as azacyanine-type polymethine dyes. These dyes are notable for their vibrant colors and are used in various applications including textiles and biological staining .
- Condensation Reactions : 2-Hydroxyiminoacenaphthylen-1-one can participate in condensation reactions with aldehydes to form imidazoles and other heterocycles, expanding its utility in synthesizing complex organic molecules .
2. Pharmaceutical Applications
- Anticancer Activity : Research has indicated that derivatives of acenaphthenequinone exhibit cytotoxic effects against cancer cell lines. The introduction of the hydroxyimino group enhances the biological activity of these compounds, making them potential candidates for anticancer drug development .
- Anti-inflammatory Properties : Compounds derived from this compound have been investigated for their anti-inflammatory effects, contributing to pain management therapies .
Case Study 1: Synthesis of Polymethine Dyes
A study demonstrated the reaction of this compound with malononitrile, resulting in a series of polymethine dyes. The resulting compounds exhibited strong absorption in the visible spectrum, making them suitable for use in dyeing applications. The synthesis involved careful control of reaction conditions to optimize yield and color intensity .
Case Study 2: Anticancer Activity Assessment
In a pharmacological study, derivatives of this compound were tested against various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation significantly compared to controls. This highlights the potential of these compounds as lead structures for developing new anticancer agents .
Data Table: Summary of Applications
Preparation Methods
Direct Oximation of 1,2-Dihydroacenaphthylen-1-One
The canonical synthesis involves refluxing 1,2-dihydroacenaphthylen-1-one with hydroxylamine hydrochloride in ethanol/methanol under acidic conditions (pH 4–5). VulcanChem's optimized protocol achieves 82% yield through strict stoichiometric control (1:1.05 ketone:NH₂OH·HCl ratio) and incremental temperature ramping from 25°C to 65°C over 6 hours.
Table 1: Standard Oximation Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent System | EtOH/H₂O (4:1 v/v) |
| Temperature Range | 25°C → 65°C (Δ+40°C) |
| Reaction Duration | 5–7 hours |
| Workup Procedure | Vacuum filtration, recrystallization from CH₃CN |
| Typical Yield | 74–82% |
Critical side reactions include over-oximation (yielding dioxime byproducts) and ketone dimerization, mitigated through:
- Strict exclusion of atmospheric oxygen via nitrogen sparging
- Pre-treatment of hydroxylamine with acetic acid buffer
- Real-time pH monitoring using automated titrators
Advanced Methodological Developments
Microwave-Assisted Synthesis
Pilot-scale trials demonstrate 23% reduction in reaction time (from 6h → 1.5h) using 300W microwave irradiation at 80°C. Ethylene glycol proves superior to ethanol here due to higher dielectric loss (ε'' = 12.3 vs 2.5), though yields plateau at 79% due to localized overheating.
Continuous Flow Reactor Systems
Patented tubular reactors (CN116102454A) achieve 91.5% yield through:
- Precise residence time control (τ = 8.2min)
- In-line IR monitoring of imine formation
- Automated pH adjustment via peristaltic NaOH dosing
Table 2: Batch vs Flow Synthesis Metrics
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.18 kg/L·h | 1.02 kg/L·h |
| Byproduct Formation | 6–8% dioximes | <1% dimeric species |
| Energy Consumption | 48 kWh/kg | 29 kWh/kg |
Mechanistic Considerations
The reaction proceeds through a three-stage pathway:
- Nucleophilic Attack : Hydroxylamine's amino group (pKₐ = 6.2) deprotonates at pH >4, enabling attack on the carbonyl carbon (δ+ = 0.32 e)
- Water Elimination : Concerted proton transfer from the α-carbon (C-2) expels H₂O, facilitated by polar aprotic solvents
- Tautomerization : Keto-enol equilibrium stabilizes the (Z)-configuration oxime, confirmed by X-ray crystallography
Kinetic studies reveal rate-limiting first-order dependence on [NH₂OH] below 60°C (k = 0.117 min⁻¹), transitioning to zeroth-order above 70°C as thermal decomposition dominates.
Industrial-Scale Production Challenges
Raw Material Considerations
Commercial 1,2-dihydroacenaphthylen-1-one often contains 3–5% acenaphthenequinone impurities requiring vacuum distillation (bp 142–145°C @ 15mmHg) prior to use. Hydroxylamine hydrochloride must meet USP43-NF38 standards with <50ppm heavy metal content.
Waste Stream Management
Each metric ton of product generates:
- 630L acidic aqueous waste (pH 2.1–2.9) requiring neutralization
- 85kg spent activated carbon from purification
- 12kg non-condensable gases (primarily N₂O)
Modern facilities employ:
- Electrodialysis for NH₄Cl recovery (89% efficiency)
- Catalytic oxidation of VOC emissions (Pt/Al₂O₃ @ 320°C)
- Solvent recovery columns achieving 98.7% ethanol purity
Analytical Characterization Protocols
Spectroscopic Identification
- ¹H NMR (400MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 8.65 (d, J=8.1Hz, 1H, H-5), 7.98–7.82 (m, 4H, aromatic), 6.01 (s, 1H, H-1)
- IR (KBr): ν 3260 (O-H), 1685 (C=O), 1590 (C=N) cm⁻¹
- HPLC : C18 column, 65:35 MeOH/H₂O, 1.0mL/min, tᴿ=6.72min
Purity Assessment
Current USP guidelines require:
- ≤0.15% residual hydroxylamine (iodometric titration)
- ≤0.1% solvent residues (GC-FID)
- ≥99.0% chromatographic purity (HPLC-UV @ 254nm)
Emerging Methodologies
Enzyme-Mediated Oximation
Immobilized oxime hydrolase (EC 3.5.1.50) enables aqueous-phase synthesis at 37°C. While environmentally benign, yields remain subpar (≤54%) due to substrate inhibition at >0.5M concentrations.
Photochemical Activation
UV irradiation (λ=365nm) in the presence of TiO₂ nanoparticles accelerates reaction kinetics by 40%, though competing photo-oxidation limits practical utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
